molecular formula C9H9ClN2O2 B13867976 2-chloro-N-cyclopropyl-6-nitroaniline

2-chloro-N-cyclopropyl-6-nitroaniline

Cat. No.: B13867976
M. Wt: 212.63 g/mol
InChI Key: OUUDEQCLPUSGFN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-6-nitroaniline (CAS: 1250619-05-6; InChIKey: OUUDEQCLPUSGFN-UHFFFAOYSA-N) is a substituted nitroaniline featuring a chlorine atom at the 2-position, a nitro group at the 6-position, and an N-cyclopropyl substituent. The cyclopropyl group introduces steric rigidity and electronic effects, distinguishing it from simpler alkyl or aryl derivatives.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-6-nitroaniline

InChI

InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2

InChI Key

OUUDEQCLPUSGFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then subjected to a cyclopropylation reaction, where the amino group is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-6-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-N-cyclopropyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-chloro-N-cyclopropyl-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-N-cyclopropyl-6-nitroaniline C₉H₈ClN₂O₂ 214.63 N-Cyclopropyl, Cl (2), NO₂ (6) Steric rigidity, moderate polarity
2-Chloro-N,N-dimethyl-6-nitroaniline C₈H₉ClN₂O₂ 200.62 N,N-Dimethyl, Cl (2), NO₂ (6) Higher solubility, electron-donating
3-Chloro-6-methyl-2-nitroaniline C₇H₇ClN₂O₂ 186.60 Cl (3), CH₃ (6), NO₂ (2) Lipophilic, positional isomerism
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline C₁₀H₁₃FN₂O₃ 228.22 F (2), OCH₂CH₂CH₃ (N), NO₂ (6) Fluorinated, enhanced solubility

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